molecular formula C16H15N3O B1226542 2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide

2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide

Cat. No. B1226542
M. Wt: 265.31 g/mol
InChI Key: ODAVLIHEFNQTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide is an aromatic amide.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds structurally related to 2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide have been designed and tested as antiviral agents. A study by Hamdouchi et al. (1999) focused on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as potential inhibitors of human rhinovirus, a structurally related class of compounds. The research explored the stereospecific synthesis of these compounds and evaluated their antiviral activity, highlighting the potential of similar compounds in antiviral applications (Hamdouchi et al., 1999).

Anticholinesterase Potential

Another significant application is in the context of anticholinesterase potential. Kwong et al. (2019) conducted a study on a series of imidazo[1,2-a]pyridine-based derivatives, synthesizing them for evaluation as potential acetylcholinesterase (AChE) inhibitors. This research is relevant as it explores the potential of imidazo[1,2-a]pyridine-based compounds in treating conditions related to heart and circulatory failures, as well as in pharmaceutical development (Kwong et al., 2019).

Breast Cancer Chemotherapy

In the field of cancer research, particularly breast cancer chemotherapy, selenylated imidazo[1,2-a]pyridines have been designed and synthesized. Almeida et al. (2018) investigated novel series of these compounds, focusing on their activity against breast cancer cells. This study provides insights into the potential use of structurally related imidazo[1,2-a]pyridine compounds in cancer treatment, especially in inhibiting cell proliferation and inducing apoptosis (Almeida et al., 2018).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Starrett et al. (1989) researched new compounds with potential antisecretory and cytoprotective properties for treating ulcers. This study is relevant as it explores another therapeutic potential of imidazo[1,2-a]pyridine derivatives (Starrett et al., 1989).

properties

Product Name

2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-methyl-N-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C16H15N3O/c1-11-6-5-7-13(10-11)18-16(20)15-12(2)17-14-8-3-4-9-19(14)15/h3-10H,1-2H3,(H,18,20)

InChI Key

ODAVLIHEFNQTRP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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